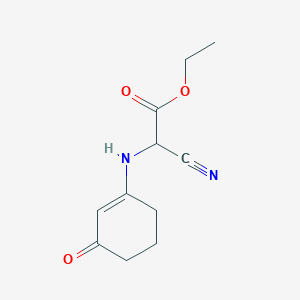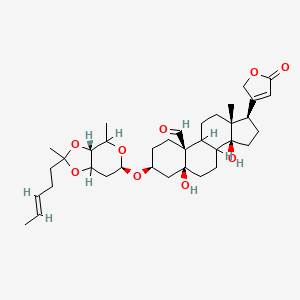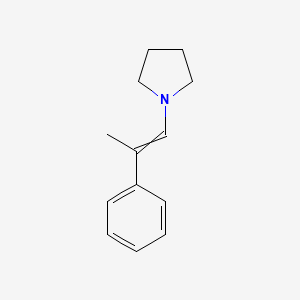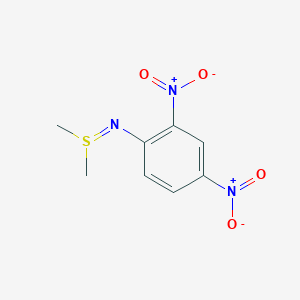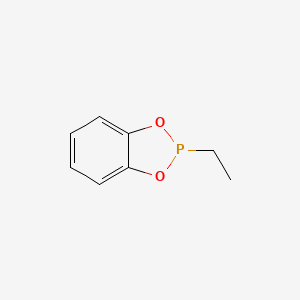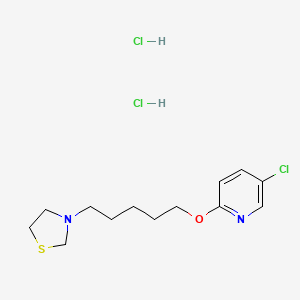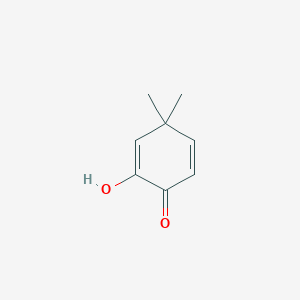
2-Hydroxy-4,4-dimethylcyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4,4-dimethylcyclohexa-2,5-dien-1-one is an organic compound with the molecular formula C8H10O2 It is a derivative of cyclohexadienone and features a hydroxyl group and two methyl groups attached to the cyclohexadienone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4,4-dimethylcyclohexa-2,5-dien-1-one can be achieved through several methods. One common approach involves the oxidation of 4,4-dimethylcyclohex-2-en-1-one using reagents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-4,4-dimethylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into cyclohexenone derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Cyclohexenone derivatives.
Substitution: Various substituted cyclohexadienone derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxy-4,4-dimethylcyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-4,4-dimethylcyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the electron-deficient cyclohexadienone ring make it a reactive electrophile, capable of undergoing nucleophilic addition reactions. These interactions can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-4,4,6-trimethylcyclohexa-2,5-dien-1-one: Similar structure with an additional methyl group.
4,4-Dimethylcyclohexa-2,5-dien-1-one: Lacks the hydroxyl group.
2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: Contains bulkier tert-butyl groups.
Uniqueness
The presence of the hydroxyl group and the two methyl groups on the cyclohexadienone ring differentiates it from other similar compounds and influences its chemical behavior .
Propiedades
Número CAS |
42117-29-3 |
|---|---|
Fórmula molecular |
C8H10O2 |
Peso molecular |
138.16 g/mol |
Nombre IUPAC |
2-hydroxy-4,4-dimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C8H10O2/c1-8(2)4-3-6(9)7(10)5-8/h3-5,10H,1-2H3 |
Clave InChI |
KXONOOUSFTWBJN-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=CC(=O)C(=C1)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(Piperidin-1-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14664503.png)
